4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine
Overview
Description
4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine is a useful research compound. Its molecular formula is C16H22ClN5O3S2 and its molecular weight is 432 g/mol. The purity is usually 95%.
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Biological Activity
4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine, referred to as compound 1, is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of compound 1, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 431.961 g/mol
- LogP : 2.280 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 115.490 Ų
Compound 1 is believed to exert its biological effects through the inhibition of specific kinases involved in cell signaling pathways. The structural components of the molecule suggest potential interactions with targets such as:
- Protein Kinase Inhibitors : The thieno[3,2-d]pyrimidine moiety has been associated with kinase inhibition, which is critical in cancer therapy.
- Cytotoxic Activity : Preliminary studies indicate that compound 1 may induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
Anticancer Activity
Several studies have investigated the anticancer properties of compound 1:
- In Vitro Studies :
- Mechanistic Studies :
Antimicrobial Activity
In addition to its anticancer properties, compound 1 has been evaluated for antimicrobial activity:
- In vitro assays revealed that compound 1 exhibited moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
Case Studies
A notable case study involved the use of compound 1 in a xenograft model of chronic myelogenous leukemia (CML):
Properties
IUPAC Name |
4-[2-chloro-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN5O3S2/c1-27(23,24)22-4-2-20(3-5-22)11-12-10-13-14(26-12)15(19-16(17)18-13)21-6-8-25-9-7-21/h10H,2-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELGNOOJSGQIPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)Cl)N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635332 | |
Record name | 2-Chloro-6-{[4-(methanesulfonyl)piperazin-1-yl]methyl}-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885675-66-1 | |
Record name | 2-Chloro-6-{[4-(methanesulfonyl)piperazin-1-yl]methyl}-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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